molecular formula C21H20N2O3S B2616803 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1448036-71-2

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No. B2616803
CAS RN: 1448036-71-2
M. Wt: 380.46
InChI Key: NUHVSALATVUZMR-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide” is a sulfonamide derivative with an indole and naphthalene moiety. Sulfonamides are a group of compounds known for their antimicrobial activity . Indole is a heterocyclic compound that is prevalent in many natural and synthetic compounds, exhibiting a broad range of biological activities . Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic smell .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Typically, indole compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the melting point could be determined using differential scanning calorimetry, and the solubility could be determined using various solvents .

Mechanism of Action

Target of Action

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a compound that has shown potential in the treatment of various diseases Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Given the potential effects on cell cycle progression and protein synthesis , it is likely that this compound affects pathways related to these processes. The downstream effects could include changes in cell growth and proliferation.

Result of Action

Based on the potential effects on cell cycle progression and protein synthesis , it is likely that this compound could lead to changes in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is its high selectivity for CYP4A enzymes, which allows researchers to study the specific role of these enzymes in various biological processes. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of CYP4A enzymes, which could be used to study the role of these enzymes in greater detail. Another area of research is the development of novel therapeutic agents that target CYP4A enzymes, which could have potential applications in the treatment of hypertension, cardiovascular disease, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 1-naphthalenesulfonyl chloride with 2-aminoethanol to yield N-(2-hydroxyethyl)naphthalene-1-sulfonamide. This intermediate is then reacted with 1-methylindole-3-carbaldehyde in the presence of a catalyst to yield this compound.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been widely used in scientific research to study the role of CYP4A enzymes in various biological processes. Some of the key areas of research where this compound has been used include hypertension, cardiovascular disease, renal disease, and cancer.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-23-14-18(17-10-4-5-11-19(17)23)20(24)13-22-27(25,26)21-12-6-8-15-7-2-3-9-16(15)21/h2-12,14,20,22,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVSALATVUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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